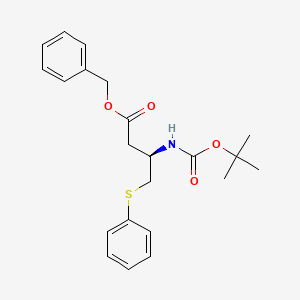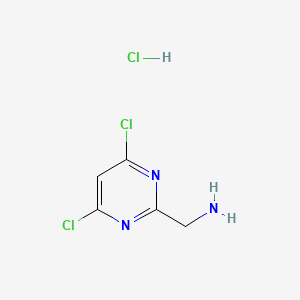
Semax acetate(80714-61-0 free base)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Semax acetate (80714-61-0 free base) is a synthetic peptide analog of adrenocorticotropic hormone (ACTH). It is known for its neuroprotective, analgesic, and anxiolytic properties . This compound has been extensively studied for its potential therapeutic applications, particularly in the fields of neuroscience and behavioral science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Semax acetate is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods
In industrial settings, the production of Semax acetate involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain the final product in powder form. The entire process is carried out under stringent quality control measures to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
Semax acetate undergoes various chemical reactions, including:
Oxidation: The methionine residue in Semax acetate can be oxidized to methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine residues.
Substitution: The peptide can undergo substitution reactions at specific amino acid residues.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used as an oxidizing agent.
Reduction: Dithiothreitol (DTT) is often used as a reducing agent.
Substitution: Various reagents, such as N-methylmorpholine (NMM), can be used to facilitate substitution reactions.
Major Products Formed
Oxidation: Methionine sulfoxide.
Reduction: Methionine.
Substitution: Modified peptide with substituted amino acid residues.
Scientific Research Applications
Semax acetate has a wide range of scientific research applications, including:
Neuroscience: It is used to study neuroprotection, neuroplasticity, and cognitive enhancement.
Behavioral Science: It is employed in research on anxiety, depression, and stress-related disorders.
Medicine: Semax acetate is investigated for its potential therapeutic effects in conditions such as stroke, traumatic brain injury, and neurodegenerative diseases.
Industry: It is used in the development of neuroprotective agents and cognitive enhancers
Mechanism of Action
Semax acetate exerts its effects through multiple molecular targets and pathways:
Brain-Derived Neurotrophic Factor (BDNF): It increases the expression and activation of BDNF and its receptor TrkB in the hippocampus.
Nitric Oxide (NO) Regulation: Semax acetate regulates cortical nitric oxide levels, which plays a role in neuroprotection.
Serotonergic and Dopaminergic Systems: It activates these neurotransmitter systems, contributing to its anxiolytic and antidepressant effects.
Comparison with Similar Compounds
Semax acetate is unique compared to other peptide analogs of adrenocorticotropic hormone due to its specific sequence and properties. Similar compounds include:
ACTH (4-10): A shorter peptide fragment with similar neuroprotective properties.
Melanotan II: Another synthetic peptide with neuroprotective and analgesic properties, but with different amino acid sequences and targets.
Semax acetate stands out due to its specific sequence, which confers unique neuroprotective and cognitive-enhancing effects .
Properties
Molecular Formula |
C39H55N9O12S |
|---|---|
Molecular Weight |
874.0 g/mol |
IUPAC Name |
acetic acid;(2S)-1-[2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C37H51N9O10S.C2H4O2/c1-57-16-13-24(38)32(50)42-25(11-12-31(48)49)33(51)43-26(18-23-19-39-21-41-23)34(52)44-27(17-22-7-3-2-4-8-22)36(54)46-15-5-9-28(46)35(53)40-20-30(47)45-14-6-10-29(45)37(55)56;1-2(3)4/h2-4,7-8,19,21,24-29H,5-6,9-18,20,38H2,1H3,(H,39,41)(H,40,53)(H,42,50)(H,43,51)(H,44,52)(H,48,49)(H,55,56);1H3,(H,3,4)/t24-,25-,26?,27-,28-,29-;/m0./s1 |
InChI Key |
SIUVGMURDLGHSO-MMTLCEBMSA-N |
Isomeric SMILES |
CC(=O)O.CSCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)NCC(=O)N4CCC[C@H]4C(=O)O)N |
Canonical SMILES |
CC(=O)O.CSCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)N3CCCC3C(=O)NCC(=O)N4CCCC4C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine oxide](/img/structure/B13907501.png)


![tert-butyl 2-(6-bromo-1-(4-methoxybenzyl)-5-methyl-2,4-dioxo-1,2-dihydrothieno[2,3-d]pyrimidin-3(4H)-yl)-2-methylpropanoate](/img/structure/B13907520.png)


![bicyclo[2.2.1]hept-2-ene;diisocyanate](/img/structure/B13907534.png)


![(2R)-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline](/img/structure/B13907552.png)




